4-Piperidin-1-ylmethyl-benzylamine

SCFA derivatization LC-MS/MS Precision

4-Piperidin-1-ylmethyl-benzylamine (CAS 91271-81-7) is a C13H20N2 organic diamine featuring a benzylamine core para-substituted with a piperidin-1-ylmethyl group. This bifunctional structure places it at the intersection of benzylamine and piperidine chemical space.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 91271-81-7
Cat. No. B1336046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-1-ylmethyl-benzylamine
CAS91271-81-7
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)CN
InChIInChI=1S/C13H20N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2
InChIKeyZFGDDEAKGXWYBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidin-1-ylmethyl-benzylamine (CAS 91271-81-7): A Bifunctional Benzylamine-Piperidine Scaffold for Analytical Derivatization and Chemical Biology


4-Piperidin-1-ylmethyl-benzylamine (CAS 91271-81-7) is a C13H20N2 organic diamine featuring a benzylamine core para-substituted with a piperidin-1-ylmethyl group [1]. This bifunctional structure places it at the intersection of benzylamine and piperidine chemical space. In a 2025 systematic screen of 27 amines for short-chain fatty acid (SCFA) derivatization prior to LC-MS/MS, this compound (designated 4PpBA) was identified as one of only four bicycle-type amines that both conjugated efficiently and generated unique daughter fragments upon collision-induced dissociation, a prerequisite for selective multiple reaction monitoring (MRM) [2]. It is commercially available at ≥95% purity from multiple reputable vendors .

Why 4-Piperidin-1-ylmethyl-benzylamine Cannot Be Substituted by Other Benzylamine-Piperidine Analogs in SCFA Derivatization


In-class compounds with similar benzylamine-piperidine architectures are not interchangeable for SCFA derivatization because minor structural variations produce large quantitative differences in both conjugation efficiency and fragmentation behavior. A head-to-head study of 27 amines demonstrated that only four bicycle-amines possessing a nitrogen atom in the second ring yielded the requisite unique daughter ions; the remaining 23 amines, including close structural analogs, failed entirely by dissociating back to the original SCFA and amine after collision-induced dissociation [1]. Even among the four successful amines, the signal intensity and replicate reproducibility varied substantially across SCFA chain lengths, meaning that selection of the derivatization agent must be tailored to the target analyte and assay precision requirements [1].

4-Piperidin-1-ylmethyl-benzylamine: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Superior Replicate Precision for Propionic and Butyric Acid Conjugates vs. 4-(Pyrrolidin-1-ylmethyl)benzylamine (4PyBA)

Although 4-(pyrrolidin-1-ylmethyl)benzylamine (4PyBA) produced the highest absolute signal intensity for SCFA conjugates, 4-piperidin-1-ylmethyl-benzylamine (4PpBA) demonstrated markedly lower replicate variability for propionic and butyric acid conjugates. The SEM for 4PpBA-propionic acid conjugate was 0.06 versus 0.20 for 4PyBA (3.3-fold reduction), and for butyric acid conjugate the SEM was 0.03 versus 0.26 (8.7-fold reduction) [1]. This tighter precision translates to lower limits of quantification in validated assays.

SCFA derivatization LC-MS/MS Precision

Superior Conjugation Efficiency vs. Non-Bicycle Benzylamine and Aniline Analogs

Among the four bicycle-amines that successfully produced unique daughter fragments, 4PpBA exhibited higher conjugation efficiency (AUC) for propionic, butyric, and hexanoic acid conjugates compared to 4-(piperidin-1-ylmethyl)aniline (4PMA) and 4-[(1-imidazolyl)methyl]aniline (4IMA) [1]. For butyric acid, 4PpBA AUC was 6.50 compared to 2.14 for 4PMA (3.0-fold higher) and 1.32 for 4IMA (4.9-fold higher). This positions 4PpBA as the second-strongest performer after 4PyBA across multiple SCFA chain lengths.

Derivatization efficiency SCFA Method development

Unique Precursor-to-Product Mass Shift for Multiplexed MRM Selectivity

The piperidine ring in 4PpBA imparts a +14 Da mass shift to the SCFA conjugate precursor ion relative to the pyrrolidine analog 4PyBA, while the product ion masses remain essentially identical (e.g., butyric conjugate product m/z 190.4 for 4PpBA vs 190.1 for 4PyBA) [1]. This orthogonal precursor mass separation enables the two reagents to be used in parallel for multiplexed internal standard strategies without chromatographic or spectral overlap.

Multiplexed assay Mass spectrometry Selectivity

Verified Commercial Purity and Physicochemical Specification for Reproducible Procurement

Reputable vendors supply 4-piperidin-1-ylmethyl-benzylamine at a minimum purity of 95% (typically 97%) . The compound has a molecular weight of 204.31 g/mol, a computed XLogP3-AA of 1.5, one hydrogen bond donor, and two hydrogen bond acceptors [1]. These specifications provide a defined quality baseline that supports assay reproducibility across independent laboratories.

Quality control Physicochemical properties Procurement specification

Validated Application Scenarios for 4-Piperidin-1-ylmethyl-benzylamine Based on Quantitative Evidence


High-Precision Quantitation of Propionic and Butyric Acid in Biological Matrices

When the primary analytical target is propionic acid or butyric acid and assay reproducibility is the critical performance parameter, 4PpBA should be selected over 4PyBA. The 3.3-fold to 8.7-fold reduction in replicate SEM demonstrated in head-to-head comparison [1] directly supports lower coefficients of variation in validated bioanalytical methods for plasma, liver, platelet, and red blood cell SCFA measurements.

Second-Source Derivatization Reagent for SCFA LC-MS/MS Method Validation

Regulatory bioanalytical method validation often requires demonstration of method performance with an independent reagent source or orthogonal chemistry. 4PpBA serves as a quantitatively characterized alternative to 4PyBA, with documented conjugation efficiency exceeding 4PMA and 4IMA by 3.0-fold to 5.7-fold for butyric and hexanoic acids [1], making it the preferred second-source candidate.

Multiplexed SCFA Panel with Internal Standard Strategy Using Dual Derivatization Agents

The +14 Da precursor mass shift between 4PpBA and 4PyBA conjugates, combined with near-identical product ion masses, enables a dual-derivatization scheme where one reagent labels analytical samples and the other labels internal standards. This approach provides chromatographic co-elution with full mass spectrometric resolution, as validated by the precursor m/z separation of 14 Da documented in Table 2 [1].

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